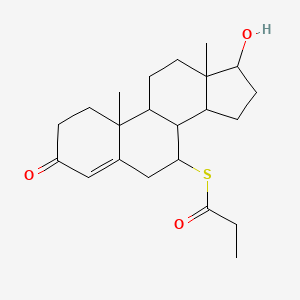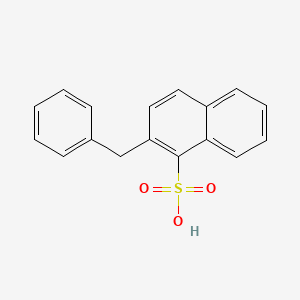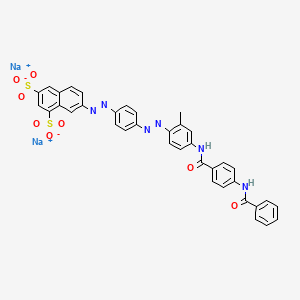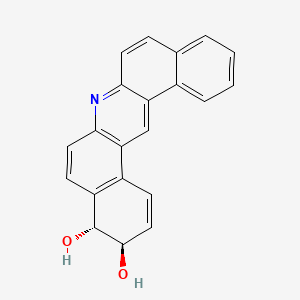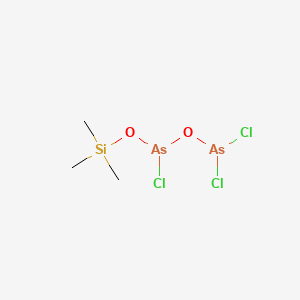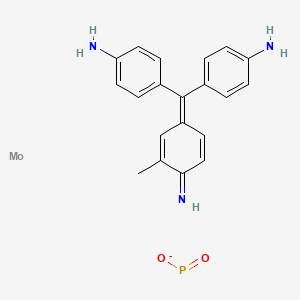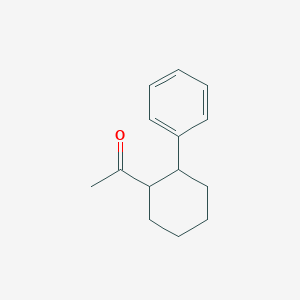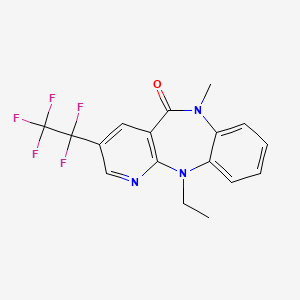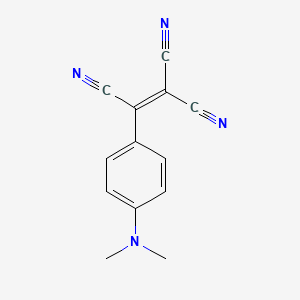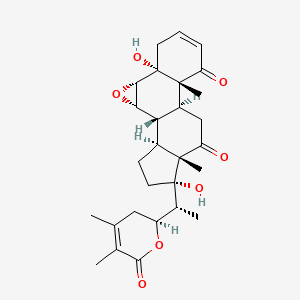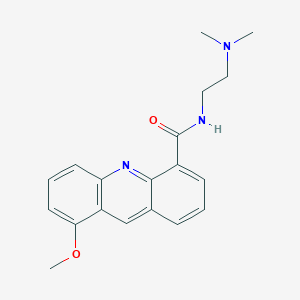
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is a tricyclic carboxamide known for its DNA-intercalating properties. This compound has garnered significant interest due to its ability to inhibit both topoisomerases I and II, making it a potential candidate for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide typically involves the reaction of 8-methoxy-4-acridinecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in studies involving DNA interactions and as a molecular marker.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerases I and II. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA strands and the topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Another DNA-intercalating agent with similar properties.
Amsacrine: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: A widely used anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is unique due to its dual inhibition of topoisomerases I and II, which enhances its anticancer potential. Additionally, its specific structure allows for more efficient DNA intercalation compared to other similar compounds .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry
Propiedades
Número CAS |
106626-82-8 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-8-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)14-7-4-6-13-12-15-16(21-18(13)14)8-5-9-17(15)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
Clave InChI |
ANGFJJDSIPQARK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3OC)N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

